2-Amino-1-cyclopropylethan-1-ol hydrochloride
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Overview
Description
2-Amino-1-cyclopropylethan-1-ol hydrochloride: is a chemical compound with the molecular formula C5H12ClNO It is a hydrochloride salt of 2-amino-1-cyclopropylethan-1-ol, characterized by the presence of an amino group and a cyclopropyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-cyclopropylethan-1-ol hydrochloride typically involves the reaction of cyclopropylcarbinol with ammonia or an amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and at elevated temperatures to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-1-cyclopropylethan-1-ol hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2-Amino-1-cyclopropylethan-1-ol hydrochloride is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-1-cyclopropylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- 2-Amino-2-cyclopropylethan-1-ol hydrochloride
- Cyclopropaneethanol, β-amino-, hydrochloride
Comparison: 2-Amino-1-cyclopropylethan-1-ol hydrochloride is unique due to its specific structural configuration, which includes a cyclopropyl group attached to an ethan-1-ol backbone. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
2-amino-1-cyclopropylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-5(7)4-1-2-4;/h4-5,7H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEITTXVIQDCAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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